molecular formula C7H7ClN2O B1281268 2-Amino-4-chlorobenzamide CAS No. 5900-59-4

2-Amino-4-chlorobenzamide

Cat. No. B1281268
CAS RN: 5900-59-4
M. Wt: 170.59 g/mol
InChI Key: QNEJYHVIYJFNHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of N-(8-Isopropyl-nortropan-3-β-yl)-2-methoxy-4-amino-5-chlorobenzamide has been achieved, and its structure was elucidated using various spectroscopic methods . Another study reports the preparation of a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which were evaluated for their gastrokinetic activity . These synthetic approaches could be relevant for the synthesis of 2-Amino-4-chlorobenzamide by analogy.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal and molecular structures of the synthesized compounds are often determined by X-ray diffraction, IR, 1H NMR, and 13C NMR methods . The conformation of the rings and the position of substituents can significantly influence the properties and reactivity of these molecules.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For example, the oxidative difunctionalization of 2-amino-4H-pyrans has been explored, which involves the migration of an amino group and the addition of alkoxy groups . This type of reactivity could be extrapolated to the chemical behavior of 2-Amino-4-chlorobenzamide under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure. The tautomeric forms of quinazoline-4-thiones derived from benzamides have been discussed based on their spectroscopic data . Additionally, the identification of an amidase enzyme that initiates the biodegradation of 2,6-dichlorobenzamide (BAM) in Aminobacter sp. MSH1 suggests that certain benzamide derivatives can be biodegraded by specific bacterial enzymes . This could have implications for the environmental fate of 2-Amino-4-chlorobenzamide.

Scientific Research Applications

Gastrokinetic Agent Development

2-Amino-4-chlorobenzamide derivatives have been investigated for their potential as gastrokinetic agents. Studies by Kato et al. (1992) and (1995) explored a series of 2-substituted 4-amino-5-chlorobenzamides, identifying some derivatives with potent gastrokinetic activity, comparable to existing agents like metoclopramide (Kato et al., 1992), (Kato et al., 1995).

Photodegradation Studies

The photodegradation of certain drugs like moclobemide has been shown to produce 2-Amino-4-chlorobenzamide as a degradation product. Skibiński and Komsta (2012) used advanced analytical methods like UHPLC/MS/MS to identify this compound in their degradation studies (Skibiński & Komsta, 2012).

Serotonin-3 Receptor Antagonist Research

Research by Harada et al. (1995) delved into the synthesis of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, evaluating their antagonistic activity against serotonin-3 (5-HT3) receptors. Some of these derivatives displayed significant 5-HT3 receptor antagonistic activity without affecting 5-HT4 receptors, highlighting their potential for further pharmacological development (Harada et al., 1995).

Environmental Safety and Hydrolysis

The environmental safety of 2-Chlorobenzamide, a related compound, was studied by Lu et al. (2004). They developed a prediction model for its peak concentration in the environment, which is crucial for assessing the safety of related compounds like 2-Amino-4-chlorobenzamide (Lu, Zhou, & Liu, 2004).

Safety And Hazards

2-Amino-4-chlorobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard classifications: Acute Tox. 4 Oral, Eye Irrit. 2, Skin Sens. 1 . Precautionary measures include avoiding eye and skin contact, and not ingesting the compound .

properties

IUPAC Name

2-amino-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEJYHVIYJFNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495035
Record name 2-Amino-4-chlorobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chlorobenzamide

CAS RN

5900-59-4
Record name 2-Amino-4-chlorobenzamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chlorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chlorobenzamide
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloroanthranilic acid (70 g, 0.41 mol) in hot (60° C.) dimethylformamide (700 mL), dicyclohexylcarbodiimide (93 g, 0.451 mol, 1.1 equiv), hydroxybenzotriazole hydrate (60.9 g, 0.451 mol, 1.1 eq) and 30% aqueous ammonium hydroxide solution (350 mL) were added. The resulting solution was stirred at room temperature for 18 h. The formed urea was filtered off and the filtrate concentrated. The resulting mixture was partitioned between ethyl acetate and 5% K2CO3 solution. The organic phase was separated, dried over anhydrous Na2SO4, filtered and the filtrate was concentrated to dryness to give the desired product as a slightly yellow solid (58.1 g, 83%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole hydrate
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Yield
83%

Synthesis routes and methods II

Procedure details

To solution of 2-amino-4-chlorobenzoic acid (4.4 g, 25.8 mmol) in degassed DMF (75 mL) were added successively HOBt (4.19 g, 31 mmol), DIEA (5.4 mL, 31 mmol), EDCI (5.37 g, 28 mmol), and 2N NH3/MeOH (18 mL, 36 mmol), and the solution was stirred at rt for 4 d. The mixture was concentrated under reduced pressure and the residue was partitioned between H2O (200 mL) and DCM (200 mL). The separated aqueous phase was extracted with DCM (2×200 mL) and the combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with 10-50% EtOAc/hexanes to afford 2-amino-4-chlorobenzamide as a solid (2.91 g, 66%). 1H NMR (300 MHz, DMSO-d6) δ 6.50 (dd, J=8.48, 2.26 Hz, 1H), 6.75 (d, J=2.26 Hz, 1H), 6.84 (br s, 2H), 7.18 (br s, 1H), 7.48-7.63 (m, 1H), 7.80 (br s, 1H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
4.19 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

190 g of 2,4-dichlorobenzamide was dissolved in 1.5 liters of aqueous ammonia, and to the resulting solution was added 100 g of cuprous chloride. The mixture was reacted at 80° C. for 15 hours in an autoclave, and then neutralized. The crystals deposited were collected by filtration. Yield: 122 g (71.5%)
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chlorobenzamide
Reactant of Route 2
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2-Amino-4-chlorobenzamide
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2-Amino-4-chlorobenzamide
Reactant of Route 4
2-Amino-4-chlorobenzamide
Reactant of Route 5
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2-Amino-4-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
2-Amino-4-chlorobenzamide

Citations

For This Compound
41
Citations
EB Hunn - Journal of the American Chemical Society, 1923 - ACS Publications
In the course of an investigation in the Sheffield Chemical Laboratory dealing with certainorganic substances which might be expected to exert a pharmacological action similar to that of …
Number of citations: 14 pubs.acs.org
C Grundmann, H Ulrich - The Journal of Organic Chemistry, 1959 - ACS Publications
… To 2-amino-4-chlorobenzamide (2.4 g.) in dilute hydrochloric acid, sodium nitrite (1 g.) in water was …
Number of citations: 19 pubs.acs.org
JT Gavin, JK Annor-Gyamfi, RA Bunce - Molecules, 2018 - mdpi.com
… This compound was prepared from 2-amino-4-chlorobenzamide (… This compound was prepared 2-amino-4-chlorobenzamide (… was prepared from 2-amino-4-chlorobenzamide (100 mg, …
Number of citations: 16 www.mdpi.com
Y Dong, J Zhang, J Yang, C Yan, Y Wu - New Journal of Chemistry, 2021 - pubs.rsc.org
… (1b), 2-amino-5-methylbenzamide (1c), 2-amino-5-methoxylbenzamide (1d), 2-amino-5-chlorobenzamide (1e), 2-amino-5-fluorobenzamide (1f), and 2-amino-4-chlorobenzamide (1g), …
Number of citations: 5 pubs.rsc.org
YJ Chung, YS Jung, CM Seong… - Bull. Korean Chem …, 1998 - pdf.lookchemmall.com
A variety of the quinazolones has appeared as key intcrmcdiatcs in organic syntheses as well as as therapeutically useful agents in medicinal chemistry. Particularly, 3-substituted-…
Number of citations: 11 pdf.lookchemmall.com
JM Kelm, H Aruri, PR Nyalapatla… - Fused Pyrimidine-Based …, 2023 - Elsevier
… 2-amino-4-chlorobenzoic acid 6.1.10 was treated with bis(trichloromethyl) carbonate and aqueous ammonia to produce 2-amino-4-chlorobenzamide 6.1.11, which was treated with …
Number of citations: 2 www.sciencedirect.com
T Ghoshal - ARKIVOC, 2023 - arkat-usa.org
… As per the general procedure, 2-amino-4-chlorobenzamide (100 mg, 0.59 mmol), 1, 3, 5-trioxane (79 mg, 0.88 mmol), acetic acid (0.2 mL, 3.5 mmol) MeOH (5 mL) produced 3p35 as a …
Number of citations: 2 www.arkat-usa.org
T Threlfall - Vibrational Spectroscopy, 2022 - Elsevier
The infrared spectra of more than 150 primarycarboxamides in the NH stretching and the carbonyl region have been measured. Comparison is made with Bellamys analysis of the …
Number of citations: 1 www.sciencedirect.com
RW Carling, PD Leeson, KW Moore… - Journal of medicinal …, 1997 - ACS Publications
… After collection by filtration, the solid was washed with deionized water and dried in a vacuum oven to give 2-amino-4-chlorobenzamide (11.2 g, 61%). Triethylamine (34 mL, 245 mmol) …
Number of citations: 88 pubs.acs.org
YJ Chung, CMS Jung - Notes, 1998
Number of citations: 0

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